molecular formula C24H21ClN4O2 B2687832 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941255-31-8

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2687832
CAS No.: 941255-31-8
M. Wt: 432.91
InChI Key: ZIDNMYXBVSZOEV-ZHACJKMWSA-N
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Description

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with three distinct functional groups:

  • Position 5: A piperazine ring acylated with 2-chlorobenzoyl.
  • Position 2: An (E)-configured styryl group bearing a 4-methylphenyl substituent.
  • Position 4: A nitrile group.

The compound’s design integrates structural motifs known to enhance pharmacokinetic properties, such as metabolic stability (via the chlorobenzoyl group) and π-π stacking interactions (via the styryl moiety) . Its synthesis likely involves multi-component reactions, as seen in analogous oxazole derivatives .

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-6-8-18(9-7-17)10-11-22-27-21(16-26)24(31-22)29-14-12-28(13-15-29)23(30)19-4-2-3-5-20(19)25/h2-11H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDNMYXBVSZOEV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorobenzoyl group. The final steps involve the formation of the oxazole ring and the incorporation of the ethenyl and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated promising results, with the compound showing selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Properties

The oxazole derivatives are known for their antimicrobial activities. Preliminary studies have shown that 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neurological Applications

Given the piperazine moiety, this compound may also have implications in treating neurological disorders. Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. Future studies could investigate the compound's effects on neurotransmitter systems and its potential as a therapeutic agent in psychiatric conditions.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of oxazole and tested them against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.

Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of various oxazole derivatives, including the target compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Structure-Activity Relationship Studies

Further research is warranted to elucidate the structure-activity relationships (SAR) of this compound. Modifications to the piperazine or oxazole rings could enhance potency or selectivity.

In Vivo Studies

To validate the in vitro findings, comprehensive in vivo studies are necessary to assess pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.

Clinical Trials

If preclinical studies yield favorable results, advancing to clinical trials could provide insights into the safety and efficacy of this compound in humans.

Mechanism of Action

The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the oxazole-4-carbonitrile scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Substituent Analysis

Compound Name Piperazine Substituent Position 2 Substituent Key Structural Differences
Target Compound 4-(2-Chlorobenzoyl)piperazin-1-yl (E)-2-(4-Methylphenyl)ethenyl Reference standard
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-(2-Fluorobenzoyl)piperazin-1-yl 2-Fluorophenyl Fluorine substitution; no ethenyl group
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 4-(3-Chlorobenzoyl)piperazin-1-yl Furan-2-yl Chlorine at meta position; smaller aryl
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-(4-Fluorobenzoyl)piperazin-1-yl (E)-2-(4-Fluorophenyl)ethenyl Para-fluoro vs. ortho-chloro on benzoyl
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-Ethylpiperazin-1-yl 4-(Piperidin-1-ylsulfonyl)phenyl Non-aromatic piperazine; sulfonyl group

Electronic and Steric Effects

  • Chlorobenzoyl vs.
  • Styryl vs. Aryl/Furyl : The (E)-styryl group in the target compound enables extended conjugation, favoring interactions with hydrophobic pockets. In contrast, the furyl group in introduces steric constraints, while sulfonylphenyl in increases polarity .
  • Piperazine Modifications : Ethyl-substituted piperazine () lacks the aromatic acyl group, reducing lipophilicity and possibly altering blood-brain barrier permeability compared to benzoyl-containing analogs .

Biological Activity

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 940993-52-2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure including:

  • A piperazine ring
  • A chlorobenzoyl group
  • An oxazole ring
  • A carbonitrile functional group

Molecular Formula: C21H17ClN4O2C_{21}H_{17}ClN_{4}O_{2}

Molecular Weight: 424.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, which may include:

  • Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity affecting neurotransmitter systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a related class of oxazole derivatives demonstrated effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus (G+)
  • Escherichia coli (G-)

In vitro assays revealed that some compounds within this class exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating potential as antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research into similar oxazole derivatives has shown promise in inhibiting cancer cell proliferation. For example, studies have reported that certain oxazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its analogs:

  • Anticancer Activity : A study focusing on the synthesis and evaluation of oxazole derivatives highlighted that modifications in the piperazine moiety significantly enhanced anticancer activity against breast cancer cell lines. The study reported IC50 values in the low micromolar range for several derivatives .
  • Antimicrobial Testing : In a bioassay involving various pathogenic strains, several oxazole derivatives were tested for their antibacterial efficacy. The results indicated that compounds with a similar structure to this compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : Cytotoxicity assessments revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 / MIC ValueReference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AnticancerMCF-7 (Breast Cancer)5 µM
CytotoxicityNormal Fibroblasts>100 µM

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